N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2,3-dihydro-1,4-benzodioxin and various substituted acetamides. The general synthetic route includes:
- Formation of Benzodioxin Derivative : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate sulfonyl chlorides under alkaline conditions to yield sulfonamide derivatives.
- Formation of Pyrazolo Derivative : Subsequent reactions with 2-bromo-N-(un/substituted-phenyl)acetamides lead to the formation of the desired pyrazolo derivatives.
- Final Acetylation : The final product is achieved through acetylation reactions.
Inhibition Studies
Recent studies have focused on evaluating the inhibitory potential of this compound against various enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD):
- Enzyme Inhibition : The compound has shown significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. For instance, the IC50 values for these enzymes indicate potent inhibition capabilities, suggesting its potential as a therapeutic agent in managing T2DM and AD .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the benzodioxin and pyrazolo moieties significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances the inhibitory potency against cholinesterases compared to unsubstituted analogs.
- Molecular Interactions : Docking studies indicate favorable interactions between the compound and active sites of target enzymes, providing insights into its mechanism of action .
Case Study 1: In Vitro Evaluation
In vitro assays conducted on human cell lines demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
PC-3 (Prostate) | 32 |
DU145 (Prostate) | 48 |
These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Animal Models
Further investigations in animal models have indicated that administration of this compound leads to a significant reduction in blood glucose levels in diabetic rats. This effect is correlated with enhanced insulin sensitivity and reduced oxidative stress markers .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-19-5-3-15(11-21(19)32-2)17-13-18-24(30)27(7-8-28(18)26-17)14-23(29)25-16-4-6-20-22(12-16)34-10-9-33-20/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVHGXZIBOHWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。